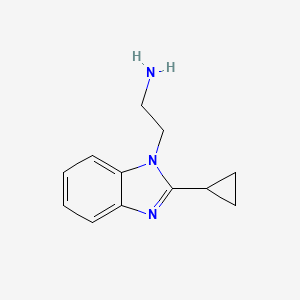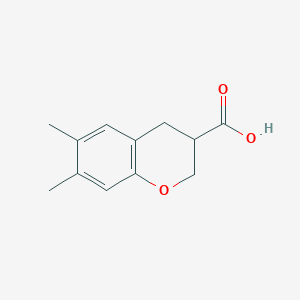![molecular formula C15H30O2Si B13240326 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde](/img/structure/B13240326.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde is an organic compound that features a silyl ether group, which is commonly used as a protecting group in organic synthesis. This compound is particularly valuable in synthetic glycobiology and other areas of organic chemistry due to its ability to act as both an aldol donor and acceptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde typically involves the reaction of a suitable aldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or dimethylformamide (DMF). The reaction proceeds under mild conditions, often at room temperature, and results in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols and other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde is widely used in scientific research, particularly in synthetic glycobiology. It serves as a versatile reagent in the stereocontrolled production of erythrose and other complex molecules. Additionally, it is employed in the total synthesis of natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde involves its role as a protecting group. The silyl ether group provides stability to the molecule, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under specific conditions, allowing for controlled reactions at the desired site .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols, amines, and carboxylic acids.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silyl ether compound used in organic synthesis.
2-[(tert-Butyldimethylsilyl)oxy]ethoxy ethanamine: Used in the synthesis of various organic compounds.
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde is unique due to its ability to act as both an aldol donor and acceptor, making it highly versatile in synthetic applications. Its stability and ease of deprotection further enhance its utility in complex organic syntheses .
Propriétés
Formule moléculaire |
C15H30O2Si |
|---|---|
Poids moléculaire |
270.48 g/mol |
Nom IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]oxy-2-ethylcyclopentyl]acetaldehyde |
InChI |
InChI=1S/C15H30O2Si/c1-7-13-9-8-10-15(13,11-12-16)17-18(5,6)14(2,3)4/h12-13H,7-11H2,1-6H3 |
Clé InChI |
KLEQEHKMLWDYCN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC1(CC=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


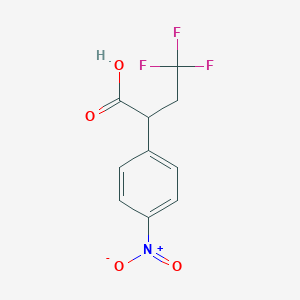
![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)

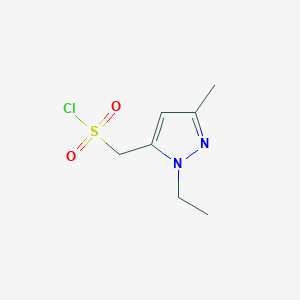
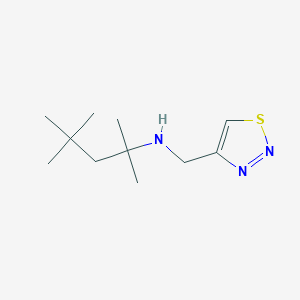
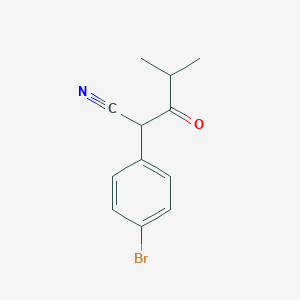
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13240297.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)
![3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13240304.png)
![6-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13240307.png)
![tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13240308.png)
